molecular formula C21H21NO3S2 B11086958 (5Z)-3-(2-methoxyethyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(2-methoxyethyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11086958
M. Wt: 399.5 g/mol
InChI Key: PJDHMNIYGOIZMP-UYRXBGFRSA-N
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Description

The compound (5Z)-3-(2-methoxyethyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structural features, which include a thiazolidinone core, a methoxyethyl group, and a benzylidene moiety substituted with a methylbenzyl ether.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2-methoxyethyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

  • Formation of the Thiazolidinone Core: : The initial step involves the reaction of a suitable amine with carbon disulfide and an α-halo ketone to form the thiazolidinone ring. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

  • Introduction of the Benzylidene Group: : The thiazolidinone intermediate is then reacted with an aldehyde, specifically 2-[(4-methylbenzyl)oxy]benzaldehyde, under basic conditions to form the benzylidene derivative. This step often employs a base such as sodium hydroxide in ethanol.

  • Attachment of the Methoxyethyl Group: : Finally, the methoxyethyl group is introduced through a nucleophilic substitution reaction, where the thiazolidinone derivative reacts with 2-bromoethanol in the presence of a base like sodium hydride in tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction of the benzylidene group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding benzyl derivative.

  • Substitution: : The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions. For example, reaction with thiols can replace the methoxyethyl group with a thiol group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Thiols, amines, alcohols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Benzyl derivatives

    Substitution: Thiol, amine, or alcohol derivatives

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-(2-methoxyethyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against a range of bacterial and fungal pathogens, making it a candidate for the development of new antibiotics.

Medicine

In medicine, the compound is being investigated for its anti-inflammatory and anticancer properties. Its ability to inhibit certain enzymes and pathways involved in inflammation and cancer cell proliferation makes it a promising therapeutic agent.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of (5Z)-3-(2-methoxyethyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound can induce apoptosis by activating caspase pathways and inhibiting cell proliferation signals.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(2-hydroxyethyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-(2-methoxyethyl)-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-(2-methoxyethyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-oxo-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (5Z)-3-(2-methoxyethyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one stands out due to its specific substitution pattern, which imparts unique biological activities. The presence of the methoxyethyl group and the thioxo functionality contribute to its distinct pharmacological profile, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H21NO3S2

Molecular Weight

399.5 g/mol

IUPAC Name

(5Z)-3-(2-methoxyethyl)-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H21NO3S2/c1-15-7-9-16(10-8-15)14-25-18-6-4-3-5-17(18)13-19-20(23)22(11-12-24-2)21(26)27-19/h3-10,13H,11-12,14H2,1-2H3/b19-13-

InChI Key

PJDHMNIYGOIZMP-UYRXBGFRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2/C=C\3/C(=O)N(C(=S)S3)CCOC

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2C=C3C(=O)N(C(=S)S3)CCOC

Origin of Product

United States

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